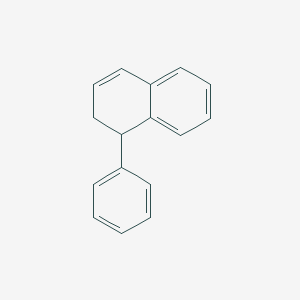

1-Phenyl-1,2-dihydronaphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C16H14. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a phenyl group.

准备方法

Synthetic Routes and Reaction Conditions

1-Phenyl-1,2-dihydronaphthalene can be synthesized through several methods. One common method involves the hydrogenation of 1-phenylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of 1,2-dihydro-1-phenylnaphthalene may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve higher yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

化学反应分析

Diels-Alder Cycloaddition

-

Microwave-assisted intramolecular dehydro-Diels-Alder (DDA) reactions of styrenyl precursors yield 1-phenyl-1,2-dihydronaphthalene lactones selectively in DMF. For example, precursor 15 forms lactone 16 in 20 minutes at 180°C under microwave irradiation .

-

Rhodium(III)-catalyzed ring-opening addition between azabenzonorbornadienes and cyclic N-sulfonyl ketimines produces 2-aryl dihydronaphthalene derivatives (e.g., 122 ) with >80% yield under redox-neutral conditions .

Thermal Rearrangements

-

Flash vacuum pyrolysis (FVP) of phenyl-substituted 1,2-dihydronaphthalenes leads to interconversion via 1,5-hydrogen shifts. For instance, this compound (15 ) rearranges to 1-phenyl-2,3-dihydronaphthalene (17 ) and forms diphenylbutadiene intermediates .

-

Ene-type -hydride shifts occur in cobalt-catalyzed reactions, converting allylic-substituted derivatives into E-aryl dienes with >85% selectivity (Table 4) .

Oxidation

-

Potassium permanganate and chromium trioxide oxidize this compound to ketones (e.g., α-tetralone) or carboxylic acids .

-

Biphenyl dioxygenase catalyzes dioxygenation to (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene (44% yield) and monooxygenation to (+)-(R)-2-hydroxy-1,2-dihydronaphthalene (15% yield) .

Reduction

-

Catalytic hydrogenation (H₂/Pd) saturates the dihydronaphthalene ring, forming decalin derivatives.

-

Cobalt(III)-carbene radical intermediates enable selective reductions, such as converting o-styryl N-tosyl hydrazones to 1,2-dihydronaphthalenes with 72–89% yields (Table 3) .

Photochemical Reactions

-

UV irradiation induces bond heterolysis in 1,1-dicyano-2,2-diphenyl-1,2-dihydronaphthalene, generating a carbocation (1-cyano-2,2-diphenylnaphthalenium) with a λ<sub>max</sub> at 545 nm. This species decays via first-order kinetics, with lifetimes ranging from 1 µs (ethanol) to 0.4 s (hexafluoropropan-2-ol) .

-

Visible light catalysis facilitates reactions with α-bromochalcones, yielding bis(phenylmethanone) derivatives (e.g., 3b ) in 72% isolated yield (mp 97–98°C) .

Electrophilic Aromatic Substitution

-

Nitration introduces nitro groups at the para position of the phenyl ring using HNO₃/H₂SO₄.

-

Sulfonation with N-sulfonyl ketimines under rhodium catalysis produces 2-sulfonylated 3,4-dihydronaphthalenes (e.g., 3aa ) in 88% yield .

Radical Reactions

-

Phenyl radical addition to 1,3-butadiene forms trans-1,3-butadienylbenzene (86% branching ratio) and 1,4-dihydronaphthalene (44% yield) at 873 K (Table 2) .

-

Cobalt-mediated -hydride shifts yield E-aryl dienes exclusively when allylic substituents are present (Table 4) .

Table 1: Product Distribution in Phenyl Radical Reactions

| Product | Formula | Branching Ratio | Conditions |

|---|---|---|---|

| trans-1,3-Butadienylbenzene | C₁₀H₁₀ | 86 ± 4% | 873 K, 300 Torr |

| 1,4-Dihydronaphthalene | C₁₀H₁₀ | 44% | 873 K, 300 Torr |

| Styrene | C₈H₈ | 6 ± 2% | 873 K, 300 Torr |

Table 2: Yields in Catalytic Syntheses

| Substrate | Product | Yield | Catalyst |

|---|---|---|---|

| o-Styryl N-tosyl hydrazone | 1,2-Dihydronaphthalene | 89% | [Co(TPP)] |

| Allylic-substituted hydrazone | E-Aryl diene | 85% | [Co(TPP)] |

Mechanistic Insights

-

Cyclization vs. Hydride Shift : Cobalt-catalyzed reactions proceed via o-quinodimethane (o-QDM) intermediates. These either undergo 6π-cyclization to form 1,2-dihydronaphthalenes or -hydride shifts to produce E-aryl dienes (Scheme 5) .

-

Enzymatic Oxidation : Biphenyl dioxygenase enantioselectively dehydrogenates (+)-(1S,2R)-cis-diols, while monooxygenation forms naphthalene derivatives .

科学研究应用

Synthetic Applications

1.1 Organic Synthesis and Intermediates

ADHN serves as a valuable intermediate in the synthesis of complex organic molecules. Its derivatives are frequently utilized in the production of pharmaceuticals and natural products. For instance, ADHN has been employed in the total synthesis of various bioactive compounds such as podophyllotoxin and its derivatives, which are important for their anticancer properties .

1.2 Diels–Alder Reactions

ADHN derivatives have been shown to participate effectively in Diels–Alder reactions, which are crucial for constructing cyclic structures. The compound can act as a diene in these reactions, leading to the formation of complex polycyclic systems with high stereoselectivity .

1.3 Cyclopropanation Reactions

Recent studies have demonstrated the utility of ADHN in cyclopropanation reactions mediated by chromium catalysts. These reactions yield cyclopropane derivatives that are important for further functionalization and application in medicinal chemistry .

2.1 Antioxidant Properties

Research indicates that ADHN exhibits antioxidant activity, making it a candidate for incorporation into formulations aimed at combating oxidative stress-related diseases .

2.2 Microbial Metabolism

The compound has been studied for its biodegradation potential by microbial strains such as Sphingomonas yanoikuyae, which can oxidize ADHN through dioxygenation and monooxygenation processes . This highlights its relevance in environmental chemistry and bioremediation efforts.

Case Studies

作用机制

The mechanism of action of 1,2-dihydro-1-phenylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Similar Compounds

1-Phenyl-3,4-dihydronaphthalene: Similar in structure but differs in the position of the phenyl group.

1,2-Dihydro-4-phenylnaphthalene: Another structural isomer with the phenyl group at a different position.

Uniqueness

1-Phenyl-1,2-dihydronaphthalene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .

属性

CAS 编号 |

16606-46-5 |

|---|---|

分子式 |

C16H14 |

分子量 |

206.28 g/mol |

IUPAC 名称 |

1-phenyl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-11,16H,12H2 |

InChI 键 |

MEUOGBCTOLDRCM-UHFFFAOYSA-N |

SMILES |

C1C=CC2=CC=CC=C2C1C3=CC=CC=C3 |

规范 SMILES |

C1C=CC2=CC=CC=C2C1C3=CC=CC=C3 |

Key on ui other cas no. |

16606-46-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。